N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that features a benzodioxin ring, a nitrophenyl group, and a pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide likely involves multiple steps, including the formation of the benzodioxin ring, the introduction of the nitrophenyl group, and the construction of the pyridazinone moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the nitro group.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions would depend on the specific transformation desired, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group might yield an amine, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide could have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxin derivatives, nitrophenyl-containing molecules, and pyridazinone-based compounds. Examples could be:
- Benzodioxin derivatives with different substituents.
- Nitrophenyl compounds with varying functional groups.
- Pyridazinone analogs with different side chains.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide’s uniqueness lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a pyridazinone derivative. Its molecular formula is C20H18N4O4 with a molecular weight of 378.39 g/mol. The presence of nitrophenyl and acetamide groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition : The acetamide functional group is often associated with enzyme inhibition properties, particularly in targets such as urease and cholesteryl ester transfer protein (CETP) .
- Receptor Modulation : Some derivatives have been studied for their ability to modulate receptor activity, influencing pathways related to inflammation and pain .
Antimicrobial Efficacy
In vitro studies have demonstrated that derivatives of the compound exhibit antimicrobial properties against various bacterial strains. For example, compounds in the same class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways .
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.
Compound | IC50 (µM) |
---|---|
Compound A | 25 |
Compound B | 15 |
Target Compound | 10 |
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c25-19(21-14-4-6-17-18(11-14)30-9-8-29-17)12-23-20(26)7-5-16(22-23)13-2-1-3-15(10-13)24(27)28/h1-7,10-11H,8-9,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPXCOIYMVKRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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